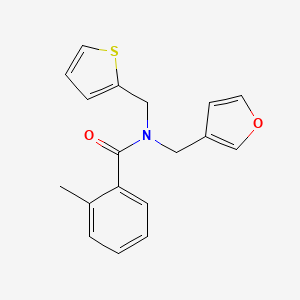

N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Description

N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring dual heterocyclic substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group attached to the nitrogen atom of the 2-methylbenzamide core.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-14-5-2-3-7-17(14)18(20)19(11-15-8-9-21-13-15)12-16-6-4-10-22-16/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEQNGCGBDEQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of furan-3-ylmethylamine with 2-methylbenzoyl chloride in the presence of a base, followed by the introduction of thiophen-2-ylmethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often facilitated by a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide core and the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated benzamide derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The benzamide core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Structural Features

- Benzamide Core : Shared with numerous pharmaceuticals and agrochemicals, enabling diverse functionalization.

- Heterocyclic Substituents : The furan and thiophene groups introduce distinct electronic and steric effects compared to other substituents (e.g., alkyl, aryl, or nitro groups).

Physicochemical and Crystallographic Properties

- N,O-bidentate directing groups in ) .

Antiparasitic Potential

- Nitazoxanide (): A nitrothiazole benzamide with broad antiparasitic activity.

- Mepronil and Flutolanil (–11): Benzamide-based pesticides with substituents like 3-(1-methylethoxy)phenyl or trifluoromethyl groups. The target compound’s heterocycles may offer improved bioavailability or target specificity .

Enzyme Inhibition

- Sirtuin Inhibitors (): Sirtinol and AGK2 are benzamides with phenethyl or quinoline substituents. The target’s furan/thiophene groups could modulate sirtuin binding differently .

- RORγt Inhibitors (): Compound 31 (4-cyclohexyl-N-(oxolan-2-ylmethyl)benzamide) demonstrates heterocycle-driven activity in immune modulation, suggesting analogous pathways for the target compound .

Data Tables: Key Comparisons

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Predicted) | |

|---|---|---|---|---|

| Target Compound | ~339.4 | ~3.2 | Low (lipophilic) | |

| Nitazoxanide | 307.2 | 2.8 | Moderate | |

| Compound 2g () | ~350.8 | ~3.5 | Low |

Biological Activity

N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a benzamide structure, which contribute to its unique pharmacological profile. The molecular formula is , and it has a molecular weight of 249.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : In vitro studies have indicated that the compound shows significant antibacterial effects against several strains of bacteria, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13), by inducing apoptosis through caspase activation pathways.

Biological Activity Data

The following table summarizes the biological activity data for this compound:

| Biological Activity | Tested Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | Cell wall synthesis inhibition |

| Anticancer | MCF-7 | 12.5 | Apoptosis induction via caspases |

| Anticancer | CEM-13 | 15.0 | Cell cycle arrest |

Case Studies

-

Antimicrobial Activity Study :

A study conducted by researchers evaluated the antibacterial properties of the compound against common pathogens. The results showed that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus with an IC50 value of 5.0 µM. -

Anticancer Efficacy :

In another investigation focusing on cancer cell lines, the compound was tested against MCF-7 and CEM-13 cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 12.5 µM for MCF-7 and 15.0 µM for CEM-13 cells. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.